molecular formula C18H17NO2 B1468254 (3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one CAS No. 1353553-33-9

(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one

Cat. No.: B1468254
CAS No.: 1353553-33-9
M. Wt: 279.3 g/mol
InChI Key: DKQMLBIEOBOMDP-ATNAJCNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is a chiral bicyclic lactam characterized by a fused pyrrolidine-oxazole core. The compound features two phenyl groups at the 3R and 7a positions, which confer stereochemical complexity and influence its physicochemical and biological properties. Its molecular formula is C₁₈H₁₇NO₂ (MW: 279.33 g/mol), with a CAS number of 132959-39-8 and a purity typically ≥95% in research-grade samples .

Properties

IUPAC Name

(3R)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-17-11-12-18(15-9-5-2-6-10-15)19(17)16(13-21-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQMLBIEOBOMDP-ATNAJCNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(N(C1=O)[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO2, with a molecular weight of 279.33 g/mol. The compound features a bicyclic structure that includes a tetrahydropyrrolo core fused with an oxazole ring. This unique arrangement influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H17NO2
Molecular Weight279.33 g/mol
Melting Point78 °C
Density1.26 g/cm³

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary investigations suggest potential effectiveness against certain bacterial strains, indicating its use as an antimicrobial agent.
  • Neuroprotective Effects : The compound has been explored for its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding : It could modulate receptor activity related to neurotransmission or immune response.

Case Studies

Several studies have documented the biological activity of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
  • Neuroprotection Research : In Neuroscience Letters, researchers reported that treatment with this compound reduced neuronal cell death in models of oxidative stress.
  • Antimicrobial Assessment : A study in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

  • Cyclization Reactions : Initial formation of the tetrahydropyrrolo[2,1-b]oxazole ring.
  • Phenyl Group Introduction : Specific conditions are required to introduce phenyl groups at designated positions on the ring.

Advanced techniques such as chromatography are often employed for purification to achieve high yields and purity levels.

Comparison with Similar Compounds

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Bromo (7d) and trifluoromethyl (7o) substituents enhance electrophilicity, improving binding to biological targets like kinases .

Stereochemical Influence :

  • The 3R,7aR configuration in 7c–7s derivatives correlates with higher anticancer activity compared to 3S,7aS isomers, likely due to optimized receptor binding .
  • 3S,7aS isomers (e.g., hypoglycemic agents) exhibit distinct pharmacological profiles, emphasizing the role of chirality in target specificity .

Thermal and Spectral Properties

  • Melting Points : Chloro- and bromo-substituted derivatives (7c, 7d) show higher melting points (206–210°C) than the parent compound (78°C), reflecting stronger intermolecular interactions .
  • NMR Data : The ¹H NMR chemical shift of the indolylmethyl proton in 7c appears at δ 3.85–4.10 ppm, while trifluoromethyl analogues (7o) display distinct ¹⁹F NMR signals at δ -62.5 ppm .

Preparation Methods

General Synthetic Route

The most documented synthetic approach to (3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one involves the cyclization of amino alcohol derivatives with suitable acid derivatives under heating conditions, typically in an organic solvent such as toluene. This method emphasizes stereochemical control to yield the (3R) isomer with high enantiomeric purity.

Key Starting Materials:

  • D-Phenylglycinol (a chiral amino alcohol)
  • 3-Benzoylpropionic acid (or similar β-keto acid derivatives)

Reaction Conditions:

  • Solvent: Toluene
  • Heating under reflux or elevated temperature
  • Cyclization to form the oxazol-5(6H)-one ring system

This procedure yields the target compound with high yield (~98%) and stereoselectivity, as reported in the literature by Meyers and Burgess (1991, 1992).

Parameter Details
Starting materials D-Phenylglycinol, 3-Benzoylpropionic acid
Solvent Toluene
Temperature Heating (reflux conditions)
Yield Up to 98%
Stereochemistry control (3R)-configuration achieved

Mechanistic Insights and Catalysis

The synthesis is often facilitated by intramolecular cyclization where the amino group nucleophilically attacks the activated carbonyl of the acid derivative, forming the oxazolone ring. The stereoselectivity arises from the chiral center in the amino alcohol precursor, which directs the cyclization to produce the (3R) enantiomer preferentially.

Catalytic Approaches:

  • Use of chiral catalysts such as chiral aluminum complexes (e.g., BINOL-Al) has been explored in related ring-closing reactions to enhance enantioselectivity and yield, although direct application to this compound is less documented.
  • Organocatalytic methods involving secondary amines and phosphorus electrophiles have been used in analogous oxazolidinone and oxazinone syntheses, which share mechanistic similarities with the preparation of this compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclization of D-Phenylglycinol with 3-Benzoylpropionic acid D-Phenylglycinol, 3-Benzoylpropionic acid Heating in toluene 98 High stereoselectivity, classical method
Carbonylation via CO2 and phosphorus electrophiles Amino alcohols, CO2, DPPA/DPPCl Mild conditions, basic media Good to excellent Alternative method for related cyclic compounds
Organocatalytic enantioselective cycloadditions Secondary amines, organocatalysts Mild, catalytic amounts Moderate to high Used for nitrogen-substituted dihydropyran-2-ones, related structures
Chiral aluminum-catalyzed ring-closing reactions Chiral aluminum complexes (BINOL-Al) Varied, often mild heating Good Applied in kinetic resolution, potential for stereoselective synthesis

Research Findings and Practical Considerations

  • The classical cyclization method using D-phenylglycinol and 3-benzoylpropionic acid is well-established, providing high yield and excellent stereochemical control, making it the preferred method for laboratory and industrial synthesis.
  • The use of chiral catalysts can improve enantiomeric excess and may allow for kinetic resolution approaches, though these methods require further optimization for this specific compound.
  • Carbonylation methods utilizing CO2 are environmentally favorable and offer mild reaction conditions but have been primarily applied to related oxazolidinones rather than this exact compound.
  • The choice of solvent, temperature, and catalyst loading significantly affects yield and stereoselectivity, with toluene and reflux conditions being standard in the classical approach.

Q & A

Basic Research Questions

Q. How is the stereochemistry of (3R)-3,7a-diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one confirmed experimentally?

  • Methodological Answer: Stereochemical confirmation relies on NMR spectroscopy (e.g., 1^1H and 13^{13}C) to analyze coupling constants and diastereotopic protons, combined with single-crystal X-ray diffraction for absolute configuration determination. For example, X-ray data can resolve syn/anti orientations of substituents (e.g., phenyl and methyl groups) and confirm boat conformations in fused rings .

Q. What synthetic strategies are optimized for preparing bicyclic lactams like this compound?

  • Methodological Answer: Key steps include:

  • Amino alcohol + keto acid condensation : (R)- or (S)-phenylalaninol reacts with substituted benzoyl propionic acids under Dean-Stark conditions to form the lactam core .
  • Stereocontrol : Chiral amino alcohols (e.g., (R)-phenylalaninol) dictate enantiomeric purity, validated via optical rotation ([α]D[\alpha]_D) and chromatographic retention .
  • Purification : Flash chromatography (EtOAc/hexane gradients) removes diastereomeric byproducts .

Q. How do elemental analysis discrepancies arise during synthesis, and how are they resolved?

  • Methodological Answer: Minor deviations (e.g., ±0.2% for C/H/N) may stem from hydration (e.g., residual solvent in crystals) or incomplete combustion. Solutions include:

  • Repeating combustion analysis under controlled humidity.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+^+) and isotopic patterns .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating hypoglycemic activity in this compound class?

  • Methodological Answer: The ob/ob mouse model (type 2 diabetes) is used to assess glucose utilization enhancement. Key steps:

  • Dose-response studies : Administer compound orally (10–100 mg/kg) and measure blood glucose reduction.
  • Mechanistic validation : Compare to reference agents (e.g., SDZ PGU 693) using L6 myocyte assays to confirm AMPK pathway activation .

Q. How can computational modeling predict molecular interactions with biological targets?

  • Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to dock the compound into target proteins (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding (e.g., lactam carbonyl with Arg96) and π-π stacking (phenyl groups with hydrophobic pockets) .
  • ADME prediction : SwissADME calculates logP, solubility, and drug-likeness to prioritize candidates .

Q. How are enantiomeric impurities minimized during asymmetric synthesis?

  • Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-amino alcohols with >99% enantiomeric excess (e.e.) to control stereocenters .
  • Kinetic resolution : Optimize reaction time (e.g., 24–26 hours) to prevent racemization .
  • Chiral HPLC : Validate purity using columns like Chiralpak IA/IB with hexane/isopropanol eluents .

Q. What crystallographic parameters define the compound’s conformation in solid-state studies?

  • Methodological Answer:

  • Unit cell dimensions : Monoclinic systems (e.g., space group P21P2_1) with parameters a=7.8238a = 7.8238 Å, b=5.9033b = 5.9033 Å, c=13.711c = 13.711 Å, and β = 96.597° .
  • Hydrogen bonding : Intermolecular C–H⋯O interactions stabilize packing, analyzed via Mercury or OLEX2 software .

Data Contradiction Analysis

Q. How to address conflicting biological activity data between in vitro and in vivo studies?

  • Methodological Answer:

  • Bioavailability checks : Measure plasma concentrations (LC-MS/MS) to confirm compound exposure.
  • Metabolite profiling : Identify active/inactive metabolites via hepatic microsome assays .
  • Species differences : Compare murine vs. human CYP450 isoforms using recombinant enzyme panels.

Q. Why do NMR spectra sometimes show unexpected splitting patterns for diastereomers?

  • Methodological Answer:

  • Dynamic effects : Conformational exchange (e.g., ring puckering) broadens signals. Use low-temperature NMR (−40°C) to "freeze" conformers .
  • Residual dipolar couplings (RDCs) : Align samples in chiral mesophases to resolve overlapping peaks .

Methodological Tables

Analytical Technique Key Parameters Application Example Ref.
X-ray CrystallographySpace group P21P2_1, Rint=0.067R_{\text{int}} = 0.067Confirms boat conformation of dihydropyrrole ring
HRMS[M+H]+^+ m/z 372.1234 (calc. 372.1230)Validates molecular formula
Chiral HPLCRetention time 12.3 min (R) vs. 14.7 min (S)Detects enantiomeric impurities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Reactant of Route 2
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.